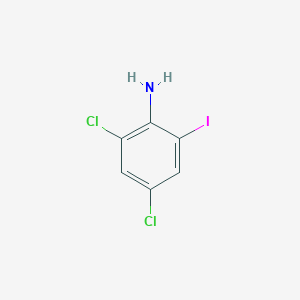

2,4-Dichloro-6-iodoaniline

Beschreibung

BenchChem offers high-quality 2,4-Dichloro-6-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRSMJTVXWBFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428820 | |

| Record name | 2,4-dichloro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-90-5 | |

| Record name | 2,4-Dichloro-6-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2,4-Dichloro-6-iodoaniline

<An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-iodoaniline, a key intermediate in pharmaceutical and materials science. This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and details the analytical techniques required for structural verification and purity assessment. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of 2,4-Dichloro-6-iodoaniline

Halogenated anilines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Among these, 2,4-dichloro-6-iodoaniline holds particular importance due to the orthogonal reactivity of its three distinct halogen substituents. The presence of chloro and iodo groups on the aniline scaffold allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the iodine atom ortho to the amino group, and the chlorine atoms at the para and other ortho positions, creates a unique electronic and steric environment that can be exploited for regioselective chemical transformations.

Synthetic Approach: Electrophilic Iodination of 2,4-Dichloroaniline

The synthesis of 2,4-dichloro-6-iodoaniline is most effectively achieved through the electrophilic iodination of the commercially available starting material, 2,4-dichloroaniline. The directing effects of the amino group and the existing chloro substituents guide the incoming electrophilic iodine to the vacant ortho position.

Causality of Reagent Selection

Several iodinating agents can be employed for this transformation; however, N-iodosuccinimide (NIS) is often the reagent of choice due to its mild nature, high reactivity, and ease of handling.[1][2] Unlike molecular iodine, which can require an activating agent, NIS provides a readily available source of electrophilic iodine. The reaction is typically carried out in a suitable organic solvent, such as acetonitrile or dichloromethane, which facilitates the dissolution of the reactants and promotes a homogenous reaction environment.

Reaction Mechanism

The iodination of 2,4-dichloroaniline with NIS proceeds via an electrophilic aromatic substitution mechanism. The amino group, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Although the para position is already substituted with a chlorine atom, the two ortho positions are available for substitution. The steric hindrance from the existing chlorine at the 2-position and the amino group favors the substitution at the less hindered C6 position.

The reaction is initiated by the polarization of the N-I bond in NIS, generating a potent electrophilic iodine species. The electron-rich aniline ring then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the ring restores aromaticity and yields the final product, 2,4-dichloro-6-iodoaniline.

Experimental Protocol: A Self-Validating System

The following protocol has been optimized for both yield and purity, incorporating in-process controls to ensure a successful outcome.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2,4-Dichloroaniline | 99% | Commercially Available |

| N-Iodosuccinimide (NIS) | 98% | Commercially Available |

| Acetonitrile (CH3CN) | Anhydrous | Commercially Available |

| Sodium thiosulfate (Na2S2O3) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |

| Round-bottom flask | Appropriate size | Standard laboratory supplier |

| Magnetic stirrer and stir bar | --- | Standard laboratory supplier |

| Reflux condenser | --- | Standard laboratory supplier |

| Separatory funnel | --- | Standard laboratory supplier |

| Rotary evaporator | --- | Standard laboratory supplier |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroaniline (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of aniline).

-

Reagent Addition: While stirring at room temperature, add N-iodosuccinimide (1.1 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS. Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash is crucial to remove any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,4-dichloro-6-iodoaniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford the pure product as a solid.

Safety Precautions

-

2,4-Dichloroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

All manipulations should be performed in a well-ventilated fume hood.

-

N-Iodosuccinimide is an irritant and should be handled with care.[3]

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[3][4][5]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4-dichloro-6-iodoaniline.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals, each integrating to one proton, corresponding to the protons at the C3 and C5 positions of the benzene ring. The chemical shifts will be influenced by the surrounding substituents. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts providing information about the electronic environment of each carbon atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and various C-H and C-C aromatic vibrations. The C-Cl and C-I stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms and one iodine atom.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄Cl₂IN |

| Molecular Weight | 287.91 g/mol [6] |

| Appearance | Off-white to light brown solid |

| Melting Point | Varies with purity, typically in the range of 65-70 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Visualizing the Process

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 2,4-dichloro-6-iodoaniline.

Reaction Mechanism Diagram

Caption: The electrophilic aromatic substitution mechanism for the iodination of 2,4-dichloroaniline.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2,4-dichloro-6-iodoaniline. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable synthetic intermediate. The self-validating nature of the protocol, coupled with comprehensive characterization techniques, ensures the integrity and quality of the final product, paving the way for its successful application in drug discovery and materials science.

References

-

Organic Syntheses. (1931). p-IODOANILINE. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides.

-

Xu, L., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Available at: [Link]

-

Journal of Chemical Education. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Available at: [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

-

NIST WebBook. (n.d.). 2,4-Dichloro-6-nitroaniline. Available at: [Link]

- Google Patents. (n.d.). A kind of method for synthesizing 2,4-dichloroaniline.

- Joshi, A. V., et al. (2014). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 70(36), 6329-6335.

-

ResearchGate. (n.d.). 2-Chloro-4-iodoaniline. Available at: [Link]

-

PENTA s.r.o. (2025). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. Available at: [Link]

-

ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Available at: [Link]

-

ResearchGate. (n.d.). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Available at: [Link]

-

University of Mississippi eGrove. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. Available at: [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]

-

Semantic Scholar. (n.d.). Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the iodination of free‐anilines using the.... Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloroaniline. Available at: [Link]

-

NIST WebBook. (n.d.). Benzenamine, 2,4-dichloro-. Available at: [Link]

-

Amazon S3. (2025). Supporting Information for Table of Contents. Available at: [Link]

Sources

Spectroscopic data for 2,4-Dichloro-6-iodoaniline (¹H NMR, ¹³C NMR, IR, MS)

Introduction: The Analytical Imperative for Complex Intermediates

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of synthetic intermediates is paramount. Molecules like 2,4-dichloro-6-iodoaniline (CAS No. 697-90-5) represent a class of highly functionalized aromatic amines that serve as critical building blocks.[1] The precise arrangement of electron-donating (amine) and electron-withdrawing (chloro, iodo) groups on the benzene ring dictates its reactivity and suitability for subsequent synthetic transformations. Relying on a single analytical technique for its characterization is insufficient; a multi-pronged spectroscopic approach is essential for ensuring structural integrity and purity, thereby guaranteeing the reliability of downstream processes.

This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for 2,4-dichloro-6-iodoaniline. We will move beyond simple data reporting to explore the causality behind the observed spectral features, offering insights grounded in fundamental chemical principles. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals who rely on robust analytical validation.

Figure 1: Structure of 2,4-Dichloro-6-iodoaniline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR is the first line of inquiry for confirming the substitution pattern on the aromatic ring. The distinct electronic environments created by the three different halogen atoms and the amine group lead to a predictable and interpretable spectrum.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| 1 | ~7.6 | Doublet (d) | ~2.5 | 1H | H-5 |

| 2 | ~7.3 | Doublet (d) | ~2.5 | 1H | H-3 |

| 3 | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | 2H | -NH₂ |

Note: Predicted values are based on established substituent effects on benzene rings. Actual experimental values may vary slightly based on solvent and concentration.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4-dichloro-6-iodoaniline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).[2]

-

Spectral Interpretation: A Story of Electronics and Proximity

The ¹H NMR spectrum of 2,4-dichloro-6-iodoaniline is expected to show three distinct signals.

-

Aromatic Protons: The molecule possesses two aromatic protons, H-3 and H-5, which are not chemically equivalent.

-

The proton at the H-5 position is flanked by a chlorine and an iodine atom. The proton at H-3 is adjacent to two chlorine atoms. These differing neighboring groups create distinct electronic environments.

-

Both protons appear as doublets due to coupling with each other. The small coupling constant (J ≈ 2.5 Hz) is characteristic of a meta-coupling (⁴JHH), confirming their 1,3-relationship on the ring.

-

-

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this peak is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Its integration value of 2H is a key identifier. The broadening is a result of rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon atoms and offering insights into the electronic impact of the substituents on the carbon framework.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~145 | C-1 (C-NH₂) | Attached to electron-donating but electronegative N; deshielded. |

| ~138 | C-3 | Deshielded by adjacent Cl atoms. |

| ~130 | C-5 | Deshielded by adjacent Cl and I atoms. |

| ~129 | C-4 (C-Cl) | Deshielded by electronegative Cl. |

| ~120 | C-2 (C-Cl) | Deshielded by electronegative Cl. |

| ~85 | C-6 (C-I) | Heavy Atom Effect: Shielded significantly by the large iodine atom. |

Note: These are estimated chemical shifts. For comparison, the carbon atoms in 2,4-dichloroaniline (unsubstituted at position 6) appear at δ 142.0, 128.4, 126.2, 124.7, 123.5, and 118.8 ppm.[3]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Relaxation Delay (D1): 2 seconds.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[2]

-

Spectral Interpretation: The Heavy Atom Effect

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon in the aromatic ring, as there is no plane of symmetry.

-

Substituent Effects: Carbons directly bonded to electronegative atoms like nitrogen (C-1) and chlorine (C-2, C-4) are deshielded and appear at a lower field (higher ppm).

-

The Iodine Signature: The most telling signal is for C-6, the carbon bearing the iodine atom. Due to the "heavy atom effect," this carbon is significantly shielded and appears far upfield (lower ppm, ~85 ppm). This is a hallmark of iodo-substituted aromatic rings and serves as a powerful diagnostic peak. For instance, in 2-iodoaniline, the carbon attached to iodine appears at 84.8 ppm.[2][4] This effect arises from the large number of electrons in iodine, which alters the local magnetic field experienced by the attached carbon nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the primary amine.

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1550 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1150 - 1000 | C-Cl Stretch | Aryl-Chloride |

| ~600 - 500 | C-I Stretch | Aryl-Iodide |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid 2,4-dichloro-6-iodoaniline powder directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Spectral Interpretation

The most diagnostic feature in the IR spectrum is the presence of the primary amine. This group gives rise to two distinct, moderately sharp peaks in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. The presence of two peaks is definitive for an -NH₂ group. The various C-H, C=C, C-Cl, and C-I vibrations also contribute to a complex but characteristic fingerprint region below 1600 cm⁻¹.

Mass Spectrometry (MS): Determining Mass and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound and, crucially, offers definitive proof of the presence and number of chlorine atoms through their characteristic isotopic patterns.

Expected Mass Spectrometry Data (Electron Ionization)

-

Molecular Weight: 287.91 g/mol [1]

-

Molecular Ion (M⁺): A cluster of peaks around m/z 287, 289, and 291.

-

Key Fragments: Loss of iodine ([M-I]⁺) at m/z 160, and loss of chlorine ([M-Cl]⁺) at m/z 252.

| m/z Value | Ion | Comments |

| 287, 289, 291 | [C₆H₄³⁵Cl₂IN]⁺, [C₆H₄³⁵Cl³⁷ClIN]⁺, [C₆H₄³⁷Cl₂IN]⁺ | Molecular ion cluster. The isotopic signature for two chlorine atoms (ratio ~9:6:1) is a key validation point. |

| 160, 162 | [M-I]⁺ | Loss of an iodine radical. The remaining fragment shows the isotopic pattern for two chlorine atoms. |

| 252, 254 | [M-Cl]⁺ | Loss of a chlorine radical. The remaining fragment shows the isotopic pattern for one chlorine atom. |

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Interpretation and Fragmentation Workflow

The most critical feature is the molecular ion cluster. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. For a molecule with two chlorine atoms, this results in a characteristic M⁺, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. Observing this pattern provides unequivocal evidence for the presence of two chlorine atoms in the molecule.

The fragmentation pattern provides further structural confirmation. A common initial fragmentation step for iodoaromatics is the homolytic cleavage of the weak C-I bond, leading to the loss of an iodine radical (127 amu) and the formation of the fragment at m/z 160.

Figure 2: Simplified fragmentation pathway for 2,4-dichloro-6-iodoaniline.

A Self-Validating System for Structural Confirmation

No single technique provides the complete picture. Instead, these spectroscopic methods work in concert to create a self-validating system that confirms the identity and purity of 2,4-dichloro-6-iodoaniline with a high degree of confidence.

Sources

An In-depth Technical Guide to 3-Methyl-2-oxovaleric Acid for Advanced Research

A Note on Chemical Identification: This guide focuses on 3-Methyl-2-oxovaleric acid, a compound of significant interest in metabolic research and drug development. Initial searches for the provided CAS number 697-90-5 predominantly identify an unrelated industrial chemical, 2,4-Dichloro-6-iodobenzenamine. It is presumed that the intended subject of this guide is the biologically relevant keto acid. The correct CAS number for (±)-3-Methyl-2-oxovaleric acid is 1460-34-0.

Introduction: The Significance of a Branched-Chain Keto Acid

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] Its accumulation in the body is a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[3][4] In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the buildup of BCAAs and their corresponding keto acids, including 3-methyl-2-oxovaleric acid.[5] This accumulation is neurotoxic, causing severe neurological damage if left untreated.[6][7] For researchers and drug development professionals, 3-methyl-2-oxovaleric acid serves as a vital tool for studying metabolic pathways, developing diagnostic markers, and investigating therapeutic interventions for metabolic disorders.

Physicochemical and Biochemical Properties

A comprehensive understanding of 3-methyl-2-oxovaleric acid's properties is fundamental for its application in research.

| Property | Value | Reference |

| Molecular Formula | C6H10O3 | [1] |

| Molecular Weight | 130.14 g/mol | [3] |

| IUPAC Name | 3-Methyl-2-oxopentanoic acid | [7] |

| Synonyms | (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt.[8] | |

| Appearance | White crystalline powder; slight fruity aroma. | [3] |

| Solubility | Soluble in water and ethanol. | [3] |

| Storage Temperature | 2-8°C | [8] |

The Biological Role of 3-Methyl-2-oxovaleric Acid in Metabolism

3-Methyl-2-oxovaleric acid is a key node in the metabolic network of branched-chain amino acids. Its formation and degradation are tightly regulated processes, and disruptions in this pathway have significant physiological consequences.

Isoleucine Catabolism Pathway

The breakdown of isoleucine is a multi-step process primarily occurring in the mitochondria of skeletal muscle and the liver.[2][9] 3-Methyl-2-oxovaleric acid is formed in the second step of this pathway.

Caption: Simplified pathway of isoleucine catabolism.

Pathophysiological Implications: Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, the BCKDH enzyme complex is deficient, leading to the accumulation of 3-methyl-2-oxovaleric acid and other branched-chain keto acids.[5] This buildup is toxic, particularly to the central nervous system, and can lead to a range of symptoms from poor feeding and lethargy to severe brain damage and death if not managed.[2][7] The study of 3-methyl-2-oxovaleric acid is therefore crucial for understanding the pathophysiology of MSUD and developing effective treatments.

Applications in Research and Drug Development

The unique biochemical properties and pathological significance of 3-methyl-2-oxovaleric acid make it a valuable tool in several areas of research.

Studying Enzyme Kinetics and Specificity

3-Methyl-2-oxovaleric acid is used as a substrate to investigate the specificity, distribution, and kinetics of α-keto acid dehydrogenases.[8] This research is vital for understanding the function of these enzymes and how their dysfunction contributes to disease.

Modeling Neurotoxicity in Metabolic Disorders

Researchers use α-keto-β-methylvaleric acid to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death.[8] This provides a model for understanding the neurotoxic effects observed in MSUD and other metabolic disorders. A study has shown that this keto acid can increase the in vitro phosphorylation of intermediate filaments in the cerebral cortex of young rats, mediated by the GABAergic system, suggesting a mechanism for its neurotoxic effects.[10]

Development of Diagnostic Biomarkers

Elevated levels of 3-methyl-2-oxovaleric acid are a hallmark of MSUD and can also be indicative of other metabolic issues such as pyruvate dehydrogenase deficiency, lactic acidosis, or deficiencies in thiamine or lipoic acid.[1][5] Its detection and quantification in biological fluids are therefore critical for the diagnosis and monitoring of these conditions.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To assess the inhibitory potential of a test compound on the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex using 3-methyl-2-oxovaleric acid as a substrate.

Methodology:

-

Prepare the reaction mixture: In a 96-well plate, combine a buffered solution (e.g., phosphate-buffered saline, pH 7.4), cofactors (thiamine pyrophosphate, NAD+, Coenzyme A), and the purified BCKDH enzyme complex.

-

Add the test compound: Introduce varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiate the reaction: Add 3-methyl-2-oxovaleric acid to each well to start the enzymatic reaction.

-

Monitor the reaction: Measure the rate of NADH production spectrophotometrically at 340 nm over a set period.

-

Calculate IC50: Plot the reaction rates against the test compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for an in vitro BCKDH inhibition assay.

Safety, Handling, and Storage

As a laboratory chemical, 3-methyl-2-oxovaleric acid requires careful handling.

-

Hazard Identification: May cause eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[8]

Suppliers of 3-Methyl-2-oxovaleric Acid

For research purposes, high-purity 3-methyl-2-oxovaleric acid and its salts are available from several reputable suppliers:

-

Sigma-Aldrich (Merck): Offers (±)-3-Methyl-2-oxovaleric acid sodium salt for biochemical and physiological studies.[8]

-

TCI America: Provides 3-Methyl-2-oxovaleric Acid with a purity of over 95.0%.[11][12]

-

Biosynth: Supplies (±)-3-Methyl-2-oxovaleric acid as a reference standard for pharmaceutical testing.[13]

-

Fisher Scientific: Distributes TCI America's 3-Methyl-2-oxovaleric Acid.[11]

-

HANGZHOU LEAP CHEM CO., LTD.: A supplier of 3-METHYL-2-OXOVALERIC ACID for research and development.[14]

Conclusion

3-Methyl-2-oxovaleric acid is more than just a metabolite; it is a powerful tool for researchers and drug development professionals. Its central role in isoleucine metabolism and its pathological implications in diseases like MSUD provide a unique window into the complexities of human biochemistry. A thorough understanding of its properties, biological functions, and applications is essential for advancing our knowledge of metabolic disorders and developing novel therapeutic strategies.

References

-

PubChem. (n.d.). alpha-Keto-beta-methylvaleric acid. Retrieved from [Link]

-

Rupa Health. (n.d.). 3-Methyl-2-oxovaleric Acid. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491). Retrieved from [Link]

-

Chemcasts. (n.d.). 2,4-Dichloro-6-iodobenzenamine (CAS 697-90-5) – Thermophysical Properties. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447). Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). 3-Methyl-2-oxovaleric acid (PAMDB000141). Retrieved from [Link]

-

T3DB. (2014). 3-Methyl-2-oxovaleric acid (T3D4424). Retrieved from [Link]

-

HealthMatters.io. (n.d.). 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2,4-Dichloro-6-iodoaniline. Retrieved from [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 697-90-5 Name:. Retrieved from [Link]

-

Labor.com.tr. (n.d.). Sigma-Aldrich 8.18847 Ethylene glycol dimethacrylate.... Retrieved from [Link]

-

Rupa Health. (n.d.). a-Keto-b-Methylvaleric Acid. Retrieved from [Link]

-

PubMed. (n.d.). Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system. Retrieved from [Link]

-

J-GLOBAL. (n.d.). α-Keto-β-methylvaleric acid | Chemical Substance Information. Retrieved from [Link]

-

HealthMatters.io. (n.d.). a-Keto-b-Methylvaleric Acid - Metabolimix+ - Lab Results explained. Retrieved from [Link]

Sources

- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 2. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 3. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 5. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 3-Methyl-2-oxovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. hmdb.ca [hmdb.ca]

- 8. (±)-3-甲基-2-氧戊酸 钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 9. a-Keto-b-Methylvaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Methyl-2-oxovaleric Acid 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. 3-Methyl-2-oxovaleric Acid | CymitQuimica [cymitquimica.com]

- 13. (±)-3-Methyl-2-oxovaleric acid | 1460-34-0 | FM157432 [biosynth.com]

- 14. echemi.com [echemi.com]

A Scientist's Guide to Regioselective Synthesis of Polysubstituted Anilines: Strategies and Mechanistic Insights

An in-depth technical guide by Gemini

Abstract

Polysubstituted anilines are foundational scaffolds in a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Their biological and chemical properties are exquisitely sensitive to the substitution pattern on the aromatic ring, making regiocontrol the paramount challenge in their synthesis. This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of modern and classical strategies for the regioselective synthesis of polysubstituted anilines. We will move beyond mere protocols to explore the underlying mechanistic principles that govern selectivity, empowering scientists to make informed, rational decisions in their synthetic design. Key methodologies, including strategic manipulation of electrophilic aromatic substitution, transition-metal-catalyzed cross-couplings, directed ortho-metalation (DoM), and direct C-H functionalization, are discussed with an emphasis on causality and field-proven insights.

The Strategic Imperative for Regiocontrol

Aniline and its derivatives are not just commodity chemicals; they are privileged structures in medicinal chemistry.[2][3] However, the aniline motif itself is often associated with metabolic instability and potential toxicity, as its bioactivation in the liver can generate reactive metabolites.[4][5] Strategic substitution on the aniline ring is a powerful tool to modulate these properties, fine-tuning the compound's metabolic profile, target selectivity, solubility, and overall pharmacological efficacy.[2] Therefore, the ability to install substituents at specific positions (ortho, meta, or para) is not a trivial academic exercise but a critical enabler of modern drug discovery. This guide dissects the primary tools available to the synthetic chemist for achieving this precise molecular architecture.

Core Synthetic Strategies for Regioselective Aniline Synthesis

The selection of a synthetic route is dictated by the desired substitution pattern. Here, we analyze the most powerful and versatile methods, focusing on how each achieves regiochemical control.

Classical Approach: Electrophilic Aromatic Substitution (EAS)

The foundational method for modifying the aniline core is Electrophilic Aromatic Substitution (EAS). The amino group (-NH₂) is a potent activating, ortho-, para-directing group due to the ability of its lone pair to donate electron density into the π-system of the ring.[6][7][8] This high reactivity, however, often leads to poor selectivity and over-reaction, such as the formation of 2,4,6-tribromoaniline upon treatment with bromine water.[7]

Causality of Control:

-

Moderating Reactivity (Para-Selectivity): The extreme reactivity of the -NH₂ group can be tamed by converting it to an amide (e.g., -NHCOCH₃). This N-acylation serves two purposes:

-

Electronic Attenuation: The acetyl group is electron-withdrawing, reducing the electron-donating capacity of the nitrogen and thus deactivating the ring relative to aniline.

-

Steric Hindrance: The bulky amide group sterically shields the ortho positions, strongly favoring electrophilic attack at the less hindered para position. The amino group can be readily regenerated by subsequent hydrolysis.

-

-

Reversing Directing Effects (Meta-Selectivity): In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺).[7] The positive charge on the nitrogen transforms the substituent into a powerful electron-withdrawing, deactivating group via the inductive effect. This reverses its directing influence, guiding incoming electrophiles to the meta position. This strategy is crucial for syntheses requiring meta-substituted anilines, such as the nitration of aniline to yield a significant proportion of m-nitroaniline.[7]

The Power of Predictability: Transition-Metal Catalyzed Cross-Coupling

Perhaps the most significant revolution in C-N bond formation has been the development of transition-metal-catalyzed cross-coupling reactions. These methods offer unparalleled predictability in regioselectivity, as the position of the new C-N bond is determined by the location of a halide or pseudohalide on the arene precursor.

The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for constructing C(aryl)-N bonds.[9][10] It involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base.[9][10]

Mechanistic Pillars of Success: The reaction proceeds through a well-understood catalytic cycle, and the choice of ligand is critical for success.

-

Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond. This is often the rate-limiting step, and its efficiency is enhanced by electron-rich, bulky phosphine ligands.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amide complex.

-

Reductive Elimination: The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.

The evolution from simple phosphine ligands like P(o-tol)₃ to sophisticated, sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) has dramatically expanded the reaction's scope to include challenging substrates like aryl chlorides and a wide variety of amines, often under milder conditions.[11][12][13]

-

Objective: To synthesize N-phenyl-4-methylaniline.

-

Reagents: 4-bromotoluene, aniline, palladium(II) acetate (Pd(OAc)₂), XPhos, sodium tert-butoxide (NaOtBu), toluene.

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Add 4-bromotoluene (1.0 equivalent) and anhydrous toluene.

-

Add aniline (1.2 equivalents) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

-

-

Self-Validation: The protocol is considered successful upon obtaining the desired N-arylated product in high yield, with minimal side products such as hydrodehalogenation of the starting material. The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

| Method | Metal Catalyst | Coupling Partners | Typical Conditions | Key Advantages |

| Buchwald-Hartwig | Palladium | Ar-X (X=I, Br, Cl, OTf) + R₂NH | Bulky phosphine ligands, strong base (e.g., NaOtBu) | Broadest scope, high functional group tolerance, mild conditions.[9][13] |

| Ullmann Condensation | Copper | Ar-X (X=I, Br) + R₂NH | Often requires high temperatures (>150 °C), ligands (e.g., diamines, proline derivatives) can lower temperature.[11][14] | Cost-effective metal catalyst, useful for specific substrates. |

| Chan-Lam Coupling | Copper | Ar-B(OH)₂ + R₂NH | Often aerobic conditions, base (e.g., pyridine). | Orthogonal to Pd methods, utilizes readily available boronic acids.[10][11] |

Pinpoint Accuracy: Directed ortho-Metalation (DoM)

When exclusive functionalization at the ortho position is required, Directed ortho-Metalation (DoM) is an exceptionally powerful strategy.[15] This reaction involves the use of a Directing Metalation Group (DMG) that coordinates to an organolithium base (typically n-BuLi or s-BuLi), directing the deprotonation of the nearest (ortho) C-H bond.[16][17] The resulting aryllithium intermediate is then quenched with an electrophile.

Causality of ortho-Selectivity: The heteroatom within the DMG (e.g., oxygen or nitrogen) acts as a Lewis base, chelating the lithium cation. This pre-coordination complex dramatically increases the kinetic acidity of the proximal C-H bonds, ensuring deprotonation occurs exclusively at the ortho position.[16][17] For anilines, the -NH₂ group itself is too acidic and will be deprotonated first. Therefore, it must be protected with a suitable DMG, such as:

-

-CONR₂ (Amides)

-

-OCONR₂ (Carbamates, e.g., N-Boc)[18]

-

-SO₂NR₂ (Sulfonamides)

Caption: Workflow for Directed ortho-Metalation (DoM) of Anilines.

The Modern Frontier: Regioselective C-H Functionalization

The direct conversion of C-H bonds into C-C or C-heteroatom bonds represents a paradigm shift towards more atom- and step-economical synthesis.[19][20] Achieving regioselectivity in C-H functionalization of anilines relies on exploiting either innate electronic biases or, more commonly, the use of directing groups.[21][22]

-

Directed C-H Functionalization: Similar in concept to DoM, this strategy uses a directing group that coordinates to a transition metal catalyst (e.g., Pd, Rh, Ru).[21] The catalyst is delivered to a specific C-H bond (usually ortho), which then undergoes activation and subsequent reaction. Removable directing groups, such as the pyrimidine group, are particularly valuable as they can be cleaved after the desired functionalization is complete.[21] This approach has enabled a wide range of transformations, including ortho-arylation, -alkylation, and -amination of aniline derivatives.[22][23]

-

Non-Directed Functionalization: In some cases, the inherent electronics of the aniline ring can control the site of C-H functionalization. For instance, reactions proceeding through an electrophilic pathway will typically favor the electron-rich ortho and para positions. Achieving meta-selectivity is more challenging and often requires sophisticated catalyst and ligand design to override the natural electronic preferences of the substrate.[24]

Caption: Decision tree for selecting a regioselective synthesis strategy.

Conclusion and Future Outlook

The regioselective synthesis of polysubstituted anilines has evolved from classical manipulations of electronic effects to highly predictable and versatile transition-metal-catalyzed reactions. For drug discovery and materials science, where structure dictates function, mastery of these methods is essential. Classical EAS remains relevant for specific substitution patterns, while cross-coupling reactions like the Buchwald-Hartwig amination offer unparalleled reliability for constructing anilines from pre-functionalized precursors. For challenging transformations, particularly exclusive ortho-substitution, directed metalation and catalytic C-H functionalization provide powerful, modern solutions.

The future will likely see the continued development of even more efficient and sustainable methods. The rise of photoredox and nickel catalysis is already providing milder and more cost-effective alternatives to traditional palladium-based systems.[25][26][27] As our mechanistic understanding deepens, we can expect the emergence of new catalysts and strategies that offer unprecedented levels of control, further empowering chemists to design and construct the functional molecules of tomorrow.

References

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

Chem Help ASAP. (2020). synthesis of anilines. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Smith, A. D., & Whalley, L. A. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3476. Retrieved from [Link]

- Google Patents. (2011). CN102180800A - Synthesis method of aniline compound.

- Guram, A. S., & Buchwald, S. L. (1994). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.

-

Fabregat-Sagarra, H., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14212–14220. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

Petrone, D. A., et al. (2016). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 21(9), 1140. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

RSC Publishing. (n.d.). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of Organic Chemistry, 86(11), 7842–7848. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for primary aniline synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Retrieved from [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene. Retrieved from [Link]

-

University of Bath's research portal. (n.d.). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

-

ACS Publications. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). meta‐C−H Functionalization of anilines. Retrieved from [Link]

- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.

-

ACS Publications. (n.d.). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

ACS Publications. (2016). Recent Advances in C–H Functionalization. Retrieved from [Link]

-

PubMed. (2021). Regioselective Synthesis of Multifunctional Allylic Amines; Access to Ambiphilic Aziridine Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

-

Course Hero. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Retrieved from [Link]

-

YouTube. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. Retrieved from [Link]

-

ResearchGate. (n.d.). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cresset-group.com [cresset-group.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. news.umich.edu [news.umich.edu]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. research.rug.nl [research.rug.nl]

- 14. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Directed Ortho Metalation [organic-chemistry.org]

- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Iodination of Dichloroanilines

This guide provides a comprehensive overview of the electrophilic iodination of dichloroanilines, a critical transformation in the synthesis of high-value intermediates for the pharmaceutical and materials science industries. We will delve into the underlying principles governing this reaction, explore a range of effective iodinating agents, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to master this important synthetic technique.

The Strategic Importance of Iodo-Dichloroanilines

Iodo-dichloroanilines are versatile synthetic building blocks. The presence of the iodo group provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[1][2] The dichloro-substitution pattern, in turn, influences the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] Consequently, the efficient and regioselective introduction of an iodine atom onto a dichloroaniline scaffold is a key step in the synthesis of numerous pharmaceutical agents, including anti-cancer drugs, and specialty chemicals.[2]

The Electrophilic Aromatic Substitution Mechanism: A Closer Look

The introduction of an iodine atom onto the dichloroaniline ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. This multi-step process is governed by the electronic properties of the substituents on the aniline ring.

The Role of the Amine and Chloro Substituents

The amino group (-NH2) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[3][4] Conversely, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, while also being ortho, para-directors through resonance. In dichloroanilines, the interplay of these opposing electronic effects, coupled with steric hindrance from the chloro substituents, dictates the position of iodination.

The Iodinating Species and the Arenium Ion Intermediate

The reaction is initiated by the attack of the electron-rich aromatic ring on an electrophilic iodine species (I+).[5] This electrophile is typically generated in situ from a variety of iodinating agents. The attack results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The final step involves the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring, yielding the iodinated product.

Below is a generalized workflow for the electrophilic iodination of a dichloroaniline:

Caption: Generalized workflow for the electrophilic iodination of dichloroanilines.

A Comparative Analysis of Iodinating Agents

The choice of iodinating agent is critical for achieving high yields and regioselectivity, especially with deactivated substrates like dichloroanilines.[6][7]

| Iodinating Agent | Activating Conditions | Advantages | Disadvantages |

| Iodine (I2) | Oxidizing agent (e.g., H2O2, HNO3) or in the presence of a base (e.g., NaHCO3) | Cost-effective, readily available. | Low electrophilicity, often requires harsh conditions, can lead to side reactions. |

| Iodine Monochloride (ICl) | Typically used in acetic acid. | More reactive than I2. | Can be corrosive, may introduce chlorine as a byproduct. |

| N-Iodosuccinimide (NIS) | Strong acid catalyst (e.g., H2SO4, TfOH).[6][8] | Highly effective for deactivated arenes, easy to handle solid. | Higher cost, requires stoichiometric amounts. |

| I2 / Silver Salts (e.g., Ag2SO4) | Silver salt activates I2.[1][9] | Can provide high regioselectivity, mild conditions.[1] | Stoichiometric silver waste, cost of silver salts. |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the laboratory synthesis of iodo-dichloroanilines. Optimization may be required for specific substrates and scales.

General Protocol for Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid

This method is particularly effective for the iodination of deactivated anilines.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloroaniline (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

-

Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.0-1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for a period of 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium hydroxide or ammonium hydroxide until a pH of >10 is reached.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Iodination of 3,4-Dichloroaniline using Iodine Monochloride (ICl)

This protocol provides a classical approach to the iodination of anilines.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3,4-dichloroaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

-

Addition of ICl: To this solution, add a solution of iodine monochloride (1.0 eq.) in glacial acetic acid dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Workup: Pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization.

Regioselectivity in the Iodination of Dichloroaniline Isomers

The position of the incoming iodo group is determined by the combined directing effects of the amino and chloro substituents.

Caption: Factors influencing the regioselectivity of iodination.

-

2,3-Dichloroaniline: Iodination is expected to occur at the 6-position, para to the amino group, as the ortho positions are sterically hindered and electronically deactivated.

-

2,4-Dichloroaniline: The 5-position is the most likely site of iodination, being ortho to the amino group and meta to both chloro substituents.

-

2,5-Dichloroaniline: Iodination is predicted to occur at the 4-position, para to the amino group.

-

2,6-Dichloroaniline: The 4-position is the primary site for iodination due to the significant steric hindrance at the ortho positions.[10]

-

3,4-Dichloroaniline: The 2-position, ortho to the amino group, is a likely site for iodination.

-

3,5-Dichloroaniline: Iodination is expected to occur at the 2-, 4-, or 6-positions, with the 4-position (para to the amino group) often being favored.[9]

Conclusion and Future Outlook

The electrophilic iodination of dichloroanilines is a fundamental and enabling transformation in modern organic synthesis. A thorough understanding of the reaction mechanism, the judicious selection of the iodinating agent, and careful control of reaction conditions are paramount for achieving high yields and the desired regioselectivity. The development of more sustainable and catalytic iodination methods remains an active area of research, with the potential to further enhance the efficiency and environmental friendliness of these important reactions.

References

- Olah, G. A., et al. (Year). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry.

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). N-Iodosuccinimide and a catalytic amount of trifluoroacetic acid for the regioselective iodination of aromatic compounds. Tetrahedron Letters, 43(28), 5047-5048.

-

Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link]

- Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3−H2O, Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. Retrieved from [Link]

- Google Patents. (n.d.). Process for the iodination of aromatic compounds.

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 20(12), 3650-3653.

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

-

Lehmler, H.-J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(9), 7586-7597. [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

Lehmler, H.-J., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Molecules, 16(9), 7586-7597. [Link]

- Cisnetti, F., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.

- Google Patents. (n.d.). Synthetic method of iodo-aniline derivatives.

-

ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... Retrieved from [Link]

-

Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-2374. [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

El-Faham, A., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7245. [Link]

-

Videtta, F., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5543. [Link]

-

StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2000). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 1(1), 19-23. [Link]

-

Ndhlala, A. R., et al. (2021). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Molecules, 26(15), 4607. [Link]

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calibrechem.com [calibrechem.com]

- 3. Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. xray.uky.edu [xray.uky.edu]

- 10. biomall.in [biomall.in]

Substituted Anilines in Medicinal Chemistry: A Technical Guide to Harnessing a Privileged Scaffold

Abstract

Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents across numerous disease areas.[1] Their prevalence is a testament to their synthetic tractability and versatile ability to engage with biological targets through various non-covalent interactions. However, the aniline moiety is also a well-known structural alert, often associated with metabolic liabilities that can lead to toxicity.[2][3] This guide provides an in-depth technical exploration of the dual nature of substituted anilines in drug discovery. We will dissect their role in successful, FDA-approved drugs, delve into the mechanistic basis of their associated toxicities, and present field-proven medicinal chemistry strategies—including bioisosteric replacement and modern synthetic methodologies—to mitigate these risks, thereby enabling the continued development of safer and more effective aniline-based therapeutics.

The Aniline Moiety: A Double-Edged Sword in Drug Design

Anilines, aromatic compounds defined by an amino group attached to a benzene ring, are ubiquitous in pharmaceuticals.[1] As of 2016, they were present in at least 16 of the top 200 pharmaceutical products by retail sales, featuring prominently in blockbuster drugs for oncology, cardiovascular disease, and more.[1] The amino group can act as a hydrogen bond donor, a basic center, or a nucleophile, while the aromatic ring provides a rigid scaffold for orienting other functional groups and can engage in π-stacking and hydrophobic interactions. This versatility makes it an exceptionally privileged scaffold.

However, this utility is shadowed by significant safety concerns. The aniline ring is susceptible to metabolic oxidation, primarily through cytochrome P450 enzymes, which can generate reactive metabolites (RMs) like nitrosoarenes and quinone-imines.[2][4] These RMs can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and genotoxicity.[2][5] A key challenge for medicinal chemists is therefore to harness the pharmacological benefits of the aniline scaffold while engineering out its metabolic liabilities.

Therapeutic Landscape of Aniline-Containing Drugs

The successful application of substituted anilines spans a wide range of therapeutic areas. The specific substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.

Oncology: The Rise of Kinase Inhibitors

Perhaps the most impactful application of the aniline scaffold is in oncology, particularly in the development of tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline and related scaffolds are central to many approved drugs that target the ATP-binding site of kinases like EGFR, ABL, and VEGFR.[6][7] The aniline moiety typically forms a crucial hydrogen bond with a "gatekeeper" residue in the hinge region of the kinase domain.

-

Imatinib (Gleevec®): A paradigm-shifting drug for chronic myeloid leukemia (CML), Imatinib features a 3-pyridinyl-substituted aniline derivative. This core interacts with the ABL kinase domain, stabilizing its inactive conformation.

-

Erlotinib (Tarceva®) and Gefitinib (Iressa®): These are first-generation EGFR inhibitors based on the 4-anilinoquinazoline core.[6][8] The aniline portion binds to the hinge region of the EGFR kinase, while substituents on the quinazoline and aniline rings dictate selectivity and potency.[8]

Antimicrobial Agents

The history of anilines as antimicrobial agents dates back to the discovery of sulfonamides ("sulfa drugs").[9]

-

Sulfanilamide: As a structural mimic of p-aminobenzoic acid (PABA), sulfanilamide competitively inhibits dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[9] This mechanism provides selective toxicity against bacteria that must synthesize their own folate.

-

Modern Derivatives: More recent research has explored novel aniline derivatives, including benzimidazoles and trifluoro-anilines, for their activity against a range of bacteria and fungi, including resistant strains and biofilms.[10][11]

Other Key Therapeutic Areas

The utility of substituted anilines extends to numerous other conditions:

-

Anti-inflammatory: Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) where the aniline is part of the core structure. However, its potential for hepatotoxicity underscores the risks associated with this class.[12]

-

Anticoagulant: Rivaroxaban (Xarelto®) is a direct Factor Xa inhibitor containing a central oxazolidinone ring attached to a substituted aniline derivative.[1]

-

Central Nervous System (CNS): Researchers have synthesized aniline derivatives with high affinity for muscarinic cholinergic receptors, showing potential for treating cognitive dysfunction in conditions like Alzheimer's disease.[13]

| Drug Name (Brand) | Therapeutic Class | Role of Substituted Aniline |

| Imatinib (Gleevec®) | Tyrosine Kinase Inhibitor | Binds to ABL kinase hinge region |

| Erlotinib (Tarceva®) | EGFR Inhibitor | Forms key H-bond in EGFR active site |

| Sulfamethoxazole | Antibiotic (Sulfonamide) | PABA antagonist, inhibits folate synthesis[9] |

| Rivaroxaban (Xarelto®) | Anticoagulant (Factor Xa Inhibitor) | Core scaffold component for target binding |

| Bosutinib (Bosulif®) | Tyrosine Kinase Inhibitor | 2,4-dichloro-5-methoxyaniline binds Src/Abl |

Table 1: Representative FDA-Approved Drugs Featuring a Substituted Aniline Moiety.

Mechanistic Insights into Aniline-Associated Toxicity

The primary driver of aniline-related toxicity is its metabolic bioactivation. Understanding this process is critical for designing safer analogues.

Causality of Toxicity: The nitrogen atom of the aniline is electron-rich, making it a prime target for oxidation by hepatic enzymes, particularly CYP2E1 and CYP2D6. The initial N-hydroxylation step forms an N-hydroxyaniline.[4] This metabolite can undergo further oxidation to a highly electrophilic nitrosoarene species. Both the hydroxylamine and the nitrosoarene are reactive metabolites that can form covalent adducts with cellular nucleophiles, such as the thiol groups on cysteine residues in proteins.

This covalent binding can lead to:

-

Direct Cellular Damage: Disruption of protein function, leading to cell stress and necrosis.

-

Immune Response: The protein adducts can act as haptens, triggering an immune response that manifests as idiosyncratic drug toxicity.[2]

-

Oxidative Stress: The redox cycling between the hydroxylamine and nitroso species can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5]

The risk of toxicity is often dose-dependent; drugs administered at higher daily doses present a greater body burden of the parent drug and its metabolites, increasing the likelihood of an adverse event.[3]

Rational Drug Design: Strategies to Mitigate Aniline Liabilities

The knowledge of aniline's metabolic fate allows for the proactive design of safer molecules. The primary strategy is bioisosteric replacement , where the aniline ring is substituted with a group that mimics its size, shape, and electronic properties but possesses a superior metabolic profile.[2][14]

Saturated Carbocyclic Isosteres

Replacing the aromatic aniline with a saturated or strained ring system can block the metabolic pathways leading to reactive metabolites.[2]

-

Aminonorbornanes (aminoNBs) and Bicyclo[1.1.1]pentanes (BCPs): These are three-dimensional, saturated scaffolds that can mimic the vector and exit trajectory of substituents on a para-substituted aniline ring.[2][15] Their saturated nature makes them resistant to the oxidative metabolism that plagues the parent aniline. The development of scalable synthetic routes to access these building blocks is a key enabler for their use in drug discovery.[2]

Heterocyclic Isosteres

Replacing the aniline with specific nitrogen-containing heterocycles can also be an effective strategy.

-

Aminopyridines and Aminopyrimidines: The introduction of a ring nitrogen atom alters the electronics of the aromatic system, often lowering the pKa of the exocyclic amino group and making it less susceptible to oxidation. This can reduce the formation of reactive metabolites.

-

Indazoles and Aminobenzimidazoles: These bicyclic heterocycles can often replicate the hydrogen bonding patterns of anilines while offering improved metabolic stability and different ADME properties.

The choice of a bioisostere is highly context-dependent and must be empirically validated.[14] Computational tools can aid in selecting potential replacements by comparing electrostatic potential maps and geometries, but the ultimate success depends on maintaining or improving biological activity while enhancing the safety profile.[12][16]

Modern Synthetic Approaches to Substituted Anilines

The ability to rapidly generate diverse libraries of substituted anilines is crucial for exploring structure-activity relationships (SAR). While classical methods like nitration followed by reduction are still used, modern cross-coupling reactions have revolutionized aniline synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming C-N bonds. It allows for the coupling of an amine (or ammonia equivalent) with an aryl halide or triflate.[17] The key to its success lies in the development of highly active and sterically demanding phosphine ligands.

-

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the aniline product and regenerate the Pd(0) catalyst.

-